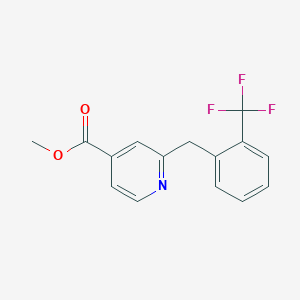

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate

Description

Properties

IUPAC Name |

methyl 2-[[2-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-21-14(20)11-6-7-19-12(9-11)8-10-4-2-3-5-13(10)15(16,17)18/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXANUHIOOQNLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate typically involves the esterification of isonicotinic acid with methyl alcohol in the presence of a catalyst. The reaction conditions often include:

Temperature: 60-80°C

Catalyst: Sulfuric acid or hydrochloric acid

Solvent: Methanol

The trifluoromethylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride is reacted with trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as hydroxide ions can replace the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Hydrogen gas with palladium on carbon

Substitution: Sodium hydroxide in aqueous medium

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Hydroxylated derivatives

Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationship

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate can be synthesized through various methods, often involving the reaction of isonicotinic acid derivatives with trifluoromethyl-substituted benzyl halides. The structural features of this compound allow it to interact with biological targets effectively.

Key Synthesis Pathways

- Base-Catalyzed Reactions : Utilizing bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitutions.

- Palladium-Catalyzed Cross-Coupling : Employing palladium catalysts for Suzuki or Heck reactions to introduce trifluoromethyl groups onto aromatic systems.

The compound has shown promising biological activities, particularly in the following areas:

Antiviral Activity

Research indicates that derivatives of isonicotinic acid, including this compound, exhibit inhibitory effects against viral replication, particularly HIV-1. These compounds may act as allosteric inhibitors of reverse transcriptase and RNase H functions, which are crucial for viral replication.

- Case Study : A study reported a related compound's IC50 value at 14 µM against RNase H, demonstrating potential as a lead for developing new antiviral agents .

Cancer Research

Compounds with similar structures have been investigated for their effects on cancer cell lines. The trifluoromethyl group enhances lipophilicity and biological activity, potentially leading to better therapeutic outcomes in treating various cancers.

- Case Study : Research into related pyrazine compounds has shown effectiveness against non-small cell lung cancer (NSCLC) and prostate cancer .

Pharmacological Applications

This compound may modulate various receptors involved in disease processes:

Adenosine Receptors

Research indicates that compounds with similar structures can target adenosine receptors implicated in neurological disorders and cancer. The modulation of these receptors could lead to new treatments for conditions such as Parkinson's disease and cognitive impairments .

Antimicrobial Properties

Some derivatives have shown activity against bacterial strains, suggesting potential applications in treating infections and contributing to antibiotic development.

Toxicological Studies

Understanding the safety profile of this compound is critical for its development as a therapeutic agent. Preliminary studies indicate that while some derivatives exhibit cytotoxic effects at high concentrations, others maintain selectivity towards target cells without significant toxicity .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 Value (µM) | Notes |

|---|---|---|---|

| RNase H Inhibition | Related Compound | 14 | Effective against HIV-1 replication |

| Cancer Cell Lines | Trifluoromethyl Derivative | Varies | Potential treatment for NSCLC |

| Adenosine Receptor | Pyrazine Compounds | Varies | Implicated in neurological disorders |

| Antimicrobial | Various Derivatives | Varies | Activity against specific bacterial strains |

Mechanism of Action

The mechanism of action of Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition.

Comparison with Similar Compounds

Functional and Application-Based Differences

Pharmaceutical Potential

- Thiazole Derivatives (e.g., Compound 17): The 2-aminothiazol-4-yl group in Compound 17 suggests utility in kinase inhibitors or antimicrobial agents, as thiazoles are common in bioactive molecules .

- Trifluoromethyl Analogs : Methyl 2-(trifluoromethyl)isonicotinate is a precursor for fluorinated drug candidates, leveraging the CF₃ group’s stability in vivo .

Agrochemical Relevance

- Chlorinated Analogs : Methyl 2-chloro-5-(trifluoromethyl)isonicotinate may serve as a herbicide intermediate, akin to sulfonylurea derivatives like metsulfuron-methyl (). Chlorine and CF₃ groups enhance herbicidal activity by disrupting plant enzyme systems .

Biological Activity

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate is an organic compound that has attracted attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The chemical structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 299.25 g/mol

The trifluoromethyl group contributes to the compound's stability and interaction with biological membranes, making it a candidate for drug delivery systems .

The proposed mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes and receptors. The lipophilic nature allows for better membrane penetration, potentially modulating the activity of various biological pathways. This compound may exhibit effects similar to other nicotinic acid derivatives, which have been studied for their roles in metabolic regulation and anti-inflammatory responses .

Antimicrobial Activity

Research indicates that derivatives of isonicotinate compounds exhibit varying degrees of antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. This compound's structural similarities suggest potential antimicrobial properties, although specific data on this compound remains limited.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Methyl 6-(trifluoromethyl)nicotinate | 12.5 - 25 | E. coli, S. aureus |

| Methyl 2-methyl-6-(trifluoromethyl)nicotinate | 10 - 20 | Pseudomonas aeruginosa |

Cytotoxicity Studies

Cytotoxicity assays have been performed on various derivatives related to isonicotinate structures. For example, some studies report IC values ranging from 1.5 µM to over 100 µM against different cancer cell lines . While specific cytotoxicity data for this compound is not available, its structural analogs suggest a potential for significant cytotoxic effects.

Case Studies

- Antiviral Activities : A study involving compounds structurally related to methyl isonicotinate demonstrated promising antiviral activities against HIV-1 by inhibiting reverse transcriptase (RT). The compounds showed IC values as low as 14 µM, indicating potential therapeutic applications in viral infections .

- Neuroprotective Effects : Research on related trifluoromethylated compounds has indicated neuroprotective properties, suggesting that this compound may also exhibit similar effects through modulation of neuroinflammatory pathways .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including alkylation, esterification, and purification via HPLC. For example, a tert-butyl-protected intermediate is deprotected using hydrochloric acid (4 N in dioxane) under stirring at room temperature, followed by azeotropic drying with toluene to isolate the product . Key intermediates are characterized using LCMS (e.g., m/z 727 [M+H]+) and HPLC retention time analysis (e.g., 1.27 minutes under SMD-TFA05 conditions) .

Q. What analytical methods are recommended for confirming the structural integrity of this compound?

Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical. LCMS provides molecular ion confirmation (e.g., m/z 785 [M+H]+ for derivatives), while HPLC (using columns like YMC-Actus Triart C18 with MeCN/water mobile phases) ensures purity and retention time reproducibility . Nuclear magnetic resonance (NMR) and FTIR are also used for functional group validation, though these are not explicitly detailed in the provided evidence.

Q. How should researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

- Thermal stability : Monitor decomposition via differential scanning calorimetry (DSC) around the melting point (84–85°C) .

- Solvent compatibility : Test solubility in polar aprotic solvents (e.g., DMF, used in synthesis steps) and aqueous buffers .

- Long-term storage : Store in inert atmospheres at –20°C to prevent hydrolysis of the ester group, as suggested by similar trifluoromethylated compounds .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex derivatives of this compound?

Yield optimization involves:

- Catalyst screening : Tetrabutylammonium iodide (0.5 mg) and N-ethyl-N-isopropylpropan-2-amine (6.9 mL) improve reaction efficiency in alkylation steps .

- Temperature control : Reactions at 80°C for 1.5 hours balance kinetics and side-product formation .

- Purification strategies : Use preparative HPLC with formic acid-modified mobile phases to isolate high-purity fractions (>95%) .

Q. What mechanistic insights exist for the reactivity of the trifluoromethyl-benzyl group in this compound?

The electron-withdrawing trifluoromethyl group enhances electrophilic substitution reactivity. For example, bromoethyl intermediates (e.g., 2-bromoethoxy derivatives) undergo nucleophilic displacement with amines, as seen in the synthesis of spirocyclic analogs . Computational studies (DFT) could further elucidate substituent effects on reaction pathways, though these are not covered in the evidence.

Q. How can researchers resolve contradictions in LCMS/HPLC data during characterization?

- Retention time variability : Standardize HPLC conditions (e.g., SMD-TFA05 method) and column lot .

- Mass spectral anomalies : Use high-resolution LCMS (HRMS) to distinguish between isobaric species and confirm fragment ion patterns. Cross-reference with synthetic intermediates (e.g., m/z 715 [M+H]+ for deprotected analogs) .

Q. What strategies are effective for improving solubility in biological assays?

Q. How can biological activity be systematically evaluated for derivatives of this compound?

- Target profiling : Screen against phosphoinositide 3-kinase (PI3K) isoforms using enzymatic assays, referencing structural analogs with confirmed inhibitory activity .

- SAR studies : Modify the benzyl or isonicotinate moieties and correlate changes with potency (e.g., trifluoromethyl position impacts target binding) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for esterification to avoid hydrolysis .

- Purification : Employ reverse-phase HPLC with C18 columns for high recovery rates .

- Data validation : Replicate key experiments (e.g., LCMS) across multiple batches to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.